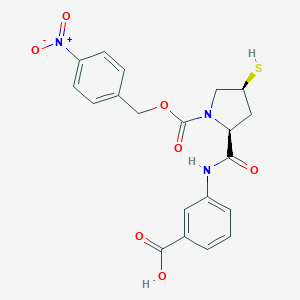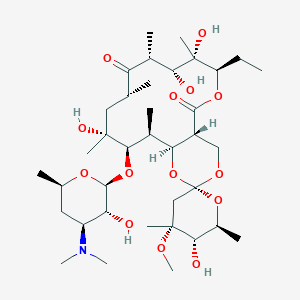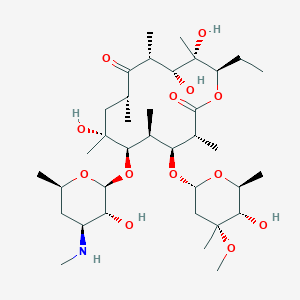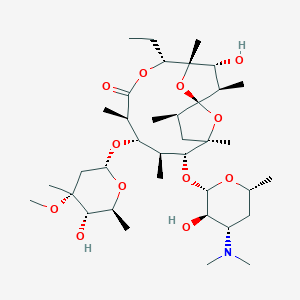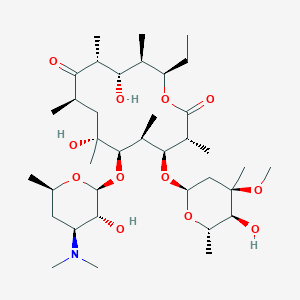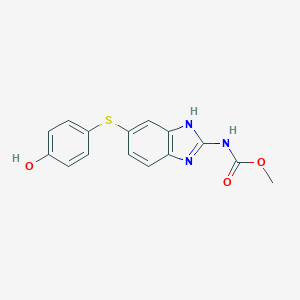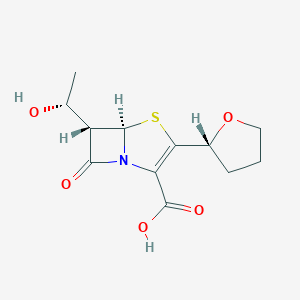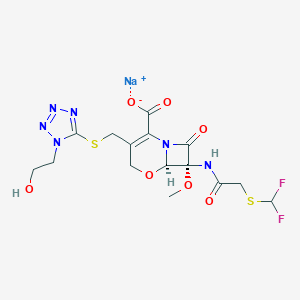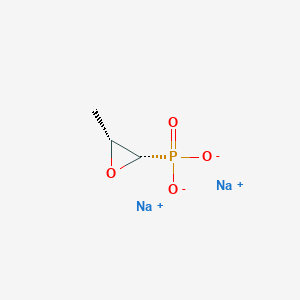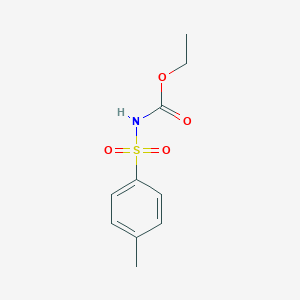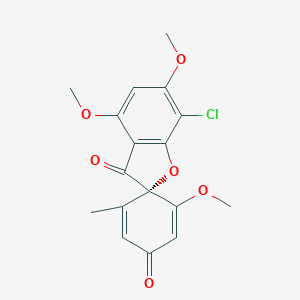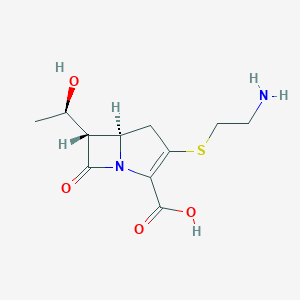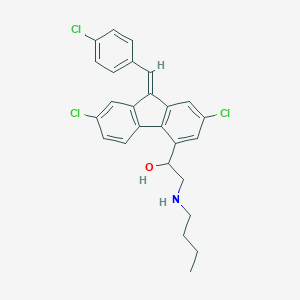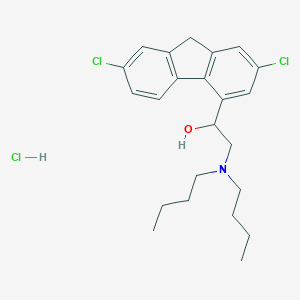
2-(Dibutylamino)-1-(2,7-dichloro-9H-fluoren-4-YL)ethanol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Dibutylamino)-1-(2,7-dichloro-9H-fluoren-4-YL)ethanol hydrochloride is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is commonly referred to as DBAE and is widely used in various research fields, including pharmacology, biochemistry, and neuroscience. DBAE is a highly potent and selective agonist of the serotonin 5-HT7 receptor, which plays a crucial role in the regulation of various physiological and behavioral processes.
Mecanismo De Acción
The mechanism of action of DBAE involves its binding to the serotonin 5-HT7 receptor, which is a G protein-coupled receptor. Upon binding, DBAE activates the receptor, which leads to the activation of intracellular signaling pathways, including the cAMP/PKA pathway. The activation of these pathways leads to the modulation of various physiological and behavioral processes, including the regulation of circadian rhythm, mood, memory, and learning.
Efectos Bioquímicos Y Fisiológicos
DBAE has been shown to have various biochemical and physiological effects, including the modulation of circadian rhythm, mood, memory, and learning. It has been shown to increase the amplitude and phase of circadian rhythms, which can be beneficial in the treatment of circadian rhythm disorders. DBAE has also been shown to have anxiolytic and antidepressant effects, which can be useful in the treatment of anxiety and depression. Additionally, DBAE has been shown to enhance memory and learning, which can be beneficial in the treatment of cognitive disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DBAE has several advantages for lab experiments, including its high potency and selectivity for the serotonin 5-HT7 receptor. This makes it a useful tool for studying the role of this receptor in various physiological and behavioral processes. Additionally, DBAE has been shown to have low toxicity and is relatively easy to synthesize, which makes it a cost-effective research tool.
However, there are also some limitations to using DBAE in lab experiments. One limitation is that it is a highly specific agonist of the serotonin 5-HT7 receptor, which means that its effects may not generalize to other receptors or systems. Additionally, the use of DBAE in animal studies may not accurately reflect its effects in humans, which can limit its translational potential.
Direcciones Futuras
There are several future directions for research on DBAE. One direction is to further investigate its therapeutic potential in the treatment of various neurological and psychiatric disorders, such as depression, anxiety, schizophrenia, and Alzheimer's disease. Another direction is to explore its effects on other physiological and behavioral processes, such as pain, appetite, and addiction. Additionally, further research is needed to better understand the mechanisms underlying its effects and to develop more selective and potent agonists for the serotonin 5-HT7 receptor.
Métodos De Síntesis
The synthesis of DBAE involves the reaction of 2-(dibutylamino) ethanol with 2,7-dichloro-9H-fluoren-4-YL acid chloride in the presence of a suitable base, such as triethylamine or pyridine. The reaction takes place under anhydrous conditions and requires careful control of temperature and reaction time. The final product is obtained as a white crystalline powder, which is then purified by recrystallization or chromatography.
Aplicaciones Científicas De Investigación
DBAE has been extensively studied in scientific research due to its unique pharmacological properties. It is a highly potent and selective agonist of the serotonin 5-HT7 receptor, which is involved in the regulation of various physiological and behavioral processes, including circadian rhythm, mood, memory, and learning. DBAE has been shown to have therapeutic potential in the treatment of various neurological and psychiatric disorders, such as depression, anxiety, schizophrenia, and Alzheimer's disease.
Propiedades
Número CAS |
53221-07-1 |
|---|---|
Nombre del producto |
2-(Dibutylamino)-1-(2,7-dichloro-9H-fluoren-4-YL)ethanol hydrochloride |
Fórmula molecular |
C23H30Cl3NO |
Peso molecular |
442.8 g/mol |
Nombre IUPAC |
2-(dibutylamino)-1-(2,7-dichloro-9H-fluoren-4-yl)ethanol;hydrochloride |
InChI |
InChI=1S/C23H29Cl2NO.ClH/c1-3-5-9-26(10-6-4-2)15-22(27)21-14-19(25)13-17-11-16-12-18(24)7-8-20(16)23(17)21;/h7-8,12-14,22,27H,3-6,9-11,15H2,1-2H3;1H |
Clave InChI |
XJHQDACFBGXGJH-UHFFFAOYSA-N |
SMILES |
CCCCN(CCCC)CC(C1=CC(=CC2=C1C3=C(C2)C=C(C=C3)Cl)Cl)O.Cl |
SMILES canónico |
CCCCN(CCCC)CC(C1=CC(=CC2=C1C3=C(C2)C=C(C=C3)Cl)Cl)O.Cl |
Otros números CAS |
53221-07-1 |
Sinónimos |
2-(dibutylamino)-1-(2,7-dichloro-9H-fluoren-4-yl)ethanol hydrochloride |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



